N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique structure combining a benzyl group, a phenyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the benzyl and phenyl derivatives, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as molecular oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, and catalysts like 4-N,N-dimethylaminopyridine (DMAP) can be used.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- **N-[4-(dimethylamino)benzyl]-4-ethoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide
Uniqueness
N-[4-(dimethylamino)benzyl]-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H30N2O3S |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C25H30N2O3S/c1-26(2)21-12-10-19(11-13-21)17-27(18-22-9-6-14-29-22)25(28)23-24(31-16-15-30-23)20-7-4-3-5-8-20/h3-5,7-8,10-13,22H,6,9,14-18H2,1-2H3 |
InChI Key |
TYRIYABKLQBPBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)C3=C(SCCO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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